molecular formula C13H13N3O B8394928 1-(Quinolin-6-yl)cyclopropanecarbohydrazide

1-(Quinolin-6-yl)cyclopropanecarbohydrazide

Cat. No. B8394928
M. Wt: 227.26 g/mol
InChI Key: WCSAMXQXUAOTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Quinolin-6-yl)cyclopropanecarbohydrazide is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Quinolin-6-yl)cyclopropanecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Quinolin-6-yl)cyclopropanecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Quinolin-6-yl)cyclopropanecarbohydrazide

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

1-quinolin-6-ylcyclopropane-1-carbohydrazide

InChI

InChI=1S/C13H13N3O/c14-16-12(17)13(5-6-13)10-3-4-11-9(8-10)2-1-7-15-11/h1-4,7-8H,5-6,14H2,(H,16,17)

InChI Key

WCSAMXQXUAOTJJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)N=CC=C3)C(=O)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-quinolin-6-yl-cyclopropanecarboxylic acid methyl ester (513 mg, 2.26 mmol) and hydrazine monohydrate (3.39 g, 67.7 mmol) in methanol (5 mL) was heated under reflux overnight. After cooling, the solvent was removed in vacuo to afford 513 mg (100%) of the title compound and used without further purification. LCMS (method A): [MH]+=228, tR=2.88 min.
Quantity
513 mg
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of methyl 1-(quinolin-6-yl)cyclopropanecarboxylate (513 mg, 2.26 mmol) and hydrazine monohydrate (3.39 g, 67.7 mmol) in 5 mL of methanol was heated at reflux overnight. After cooling, solvent was removed in vacuo to afford the title compound (513 mg, 100%). LCMS (method A): [MH]+=228, tR=2.88 min.
Quantity
513 mg
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
100%

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